(1H-Indol-1-yl)(phenyl)methanethione
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Overview
Description
(1H-Indol-1-yl)(phenyl)methanethione is an organic compound that features an indole ring bonded to a phenyl group through a methanethione linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Indol-1-yl)(phenyl)methanethione typically involves the reaction of indole derivatives with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the nucleophilic attack of the indole nitrogen on the isothiocyanate carbon, forming the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1H-Indol-1-yl)(phenyl)methanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The indole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted indole or phenyl derivatives depending on the reagents used.
Scientific Research Applications
(1H-Indol-1-yl)(phenyl)methanethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (1H-Indol-1-yl)(phenyl)methanethione involves its interaction with various molecular targets. The indole ring can interact with biological macromolecules such as proteins and nucleic acids, potentially modulating their function. The phenyl group can enhance the compound’s binding affinity and specificity for certain targets. The thione group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1H-Indol-1-yl)(phenyl)methanol: Similar structure but with a hydroxyl group instead of a thione group.
(1H-Indol-1-yl)(phenyl)methane: Lacks the thione group, making it less reactive in certain chemical reactions.
(1H-Indol-1-yl)(phenyl)methanone: Contains a carbonyl group instead of a thione group, leading to different chemical properties.
Uniqueness
(1H-Indol-1-yl)(phenyl)methanethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61821-53-2 |
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Molecular Formula |
C15H11NS |
Molecular Weight |
237.32 g/mol |
IUPAC Name |
indol-1-yl(phenyl)methanethione |
InChI |
InChI=1S/C15H11NS/c17-15(13-7-2-1-3-8-13)16-11-10-12-6-4-5-9-14(12)16/h1-11H |
InChI Key |
VWCPHRGFHODHDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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